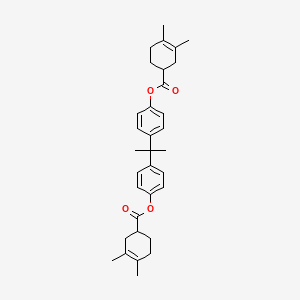
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester is a complex organic compound with a unique structure that includes a cyclohexene ring, carboxylic acid groups, and phenylene ester linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester typically involves multiple steps, starting with the preparation of the cyclohexene ring and the introduction of carboxylic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenylene ester linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic processes, or influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexene-1-carboxylic acid: A simpler analog with similar structural features.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: Another related compound with aldehyde functionality.
Methyl 3-cyclohexene-1-carboxylate: A methyl ester derivative with comparable reactivity.
Uniqueness
What sets 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, (1-methylethylidene)di-4,1-phenylene ester apart is its unique combination of functional groups and structural complexity, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
68892-29-5 |
|---|---|
Fórmula molecular |
C33H40O4 |
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
[4-[2-[4-(3,4-dimethylcyclohex-3-ene-1-carbonyl)oxyphenyl]propan-2-yl]phenyl] 3,4-dimethylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C33H40O4/c1-21-7-9-25(19-23(21)3)31(34)36-29-15-11-27(12-16-29)33(5,6)28-13-17-30(18-14-28)37-32(35)26-10-8-22(2)24(4)20-26/h11-18,25-26H,7-10,19-20H2,1-6H3 |
Clave InChI |
VZARETAGQKHPLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(CC1)C(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC(=O)C4CCC(=C(C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



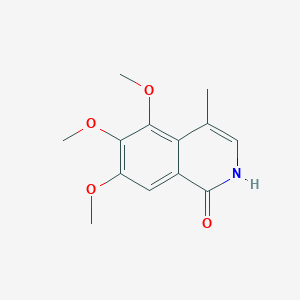
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)

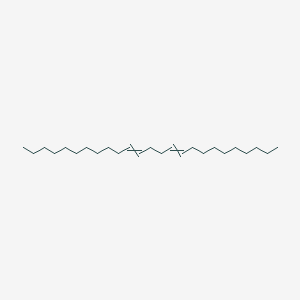

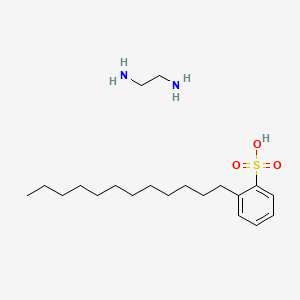
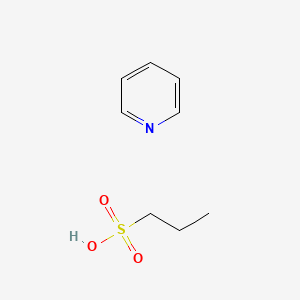
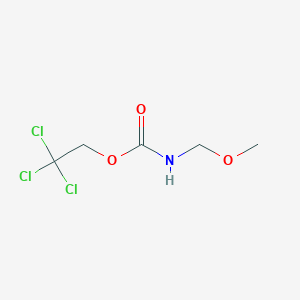
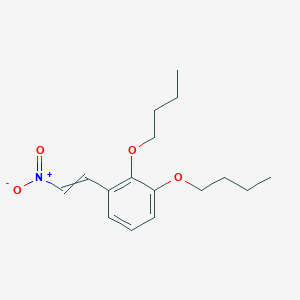


![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)

